![molecular formula C30H31ClN4O5 B2485634 N-[2-(4-chlorophenyl)ethyl]-4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide CAS No. 896376-95-7](/img/structure/B2485634.png)
N-[2-(4-chlorophenyl)ethyl]-4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, cyclization techniques, and the use of specific reagents to introduce or modify functional groups. For example, studies on the synthesis of tetrahydroquinoline derivatives and isoquinolines involve palladium-mediated carbonylation and reactions with chloroacetaldehyde or chloroacetaldehyde derivatives, providing insights into potential methods for synthesizing similar compounds (Rahman, Kihlberg, & Långström, 2002).
Molecular Structure Analysis
Molecular structure analysis, including crystal structure and Hirshfeld surface analysis, has been conducted on similar compounds. These studies often reveal the planarity of certain molecular units, the orientation of substituents, and the presence of weak hydrogen bonds contributing to the three-dimensional network structure of the molecules (Baba, Hayani, Hökelek, Kaur, Jasinski, Sebbar, & Kandri Rodi, 2019).
Chemical Reactions and Properties
Chemical reactions involving related compounds include halogenation, nucleophilic substitution, and cycloaddition reactions. These reactions often lead to the formation of new functional groups or molecular scaffolds, which can significantly affect the chemical properties of the compounds. For instance, the synthesis of 4-bromo-1,2-dihydroisoquinolines via intramolecular nucleophilic attack illustrates the complexity and diversity of chemical reactions that similar compounds might undergo (He, Shi, Cheng, Man, Yang, & Li, 2016).
Scientific Research Applications
Antimicrobial Potential
N-[2-(4-chlorophenyl)ethyl]-4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide and its derivatives have been researched primarily for their antimicrobial properties. Desai et al. (2007) synthesized similar compounds, which showed significant antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Corrosion Inhibition
In the field of materials science, similar quinazoline derivatives have been evaluated for their effectiveness as corrosion inhibitors. Kumar et al. (2020) studied the corrosion inhibition ability of new quinazoline derivatives on mild steel in acidic media, demonstrating significant protective effects (Kumar et al., 2020).
Antihypertensive Activity
The compound and its related structures have been explored for potential antihypertensive effects. Takai et al. (1986) synthesized piperidine derivatives with a quinazoline ring system, which showed promising results in reducing blood pressure in rat models (Takai et al., 1986).
Dyeing Properties
Studies have also been conducted on derivatives for their applicability in the dyeing of fabrics. Abolude et al. (2021) explored the complexation of disperse dyes derived from thiophene, including similar chlorophenyl carbamoyl compounds, for dyeing polyester and nylon fabrics, showing good fastness properties (Abolude et al., 2021).
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37ClN4O5/c1-2-40-24-15-13-23(14-16-24)33-28(37)20-35-26-7-4-3-6-25(26)29(38)34(30(35)39)19-5-8-27(36)32-18-17-21-9-11-22(31)12-10-21/h9-16,25-26H,2-8,17-20H2,1H3,(H,32,36)(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQMATFSMNQHAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3CCCCC3C(=O)N(C2=O)CCCC(=O)NCCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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